3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Lipophilicity Drug-likeness ADME prediction

Researchers requiring a structurally precise 3-benzylcoumarin for MEK1 or cannabinoid receptor SAR face sourcing challenges-generic substitutions invalidate conclusions. This compound (CAS 329049-60-7) features the essential 4,8-dimethyl and p-tolyl oxoethoxy motifs. • Enables head-to-head SAR vs. unsubstituted phenyl (CAS 314742-86-4) and 3-benzyl-4-methyl (CAS 312941-14-3) analogs. • Predicted logP ~5.5; MW 412.48; suited for CYP450 panels and cellular target engagement. • Available through established screening compound collections.

Molecular Formula C27H24O4
Molecular Weight 412.5 g/mol
Cat. No. B11695747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
Molecular FormulaC27H24O4
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C
InChIInChI=1S/C27H24O4/c1-17-9-11-21(12-10-17)24(28)16-30-25-14-13-22-18(2)23(15-20-7-5-4-6-8-20)27(29)31-26(22)19(25)3/h4-14H,15-16H2,1-3H3
InChIKeyOLDCPUYOXAVKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one: Structure, Properties & Sourcing


3-Benzyl-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one (CAS 329049-60-7; molecular formula C27H24O4; molecular weight 412.48 g/mol) is a fully synthetic small molecule belonging to the 3-benzylcoumarin (2H-chromen-2-one) class. It features a coumarin core substituted with benzyl at C-3, methyl groups at C-4 and C-8, and a 2-(4-methylphenyl)-2-oxoethoxy ether side chain at C-7 . Predicted physicochemical properties include a boiling point of 615.1 ± 55.0 °C, density of 1.199 ± 0.06 g/cm³, and a flash point of 265.3 ± 31.5 °C . The compound is commercially available through compound library suppliers including InterBioScreen and Sigma-Aldrich (as AldrichCPR) and is intended exclusively for research use in early-stage drug discovery, pharmacological screening, and chemical biology applications .

Why Generic Coumarin Analogs Cannot Substitute


Within the 3-benzylcoumarin chemotype, seemingly minor structural variations—such as the presence or absence of a para-methyl group on the C-7 ether phenyl ring, methylation at C-8, or the nature of the C-3 substituent—profoundly alter lipophilicity, predicted metabolic stability, and pharmacophore geometry [1]. The 4-methylphenyl (p-tolyl) ketone moiety in the target compound introduces a defined increase in logP and electron-donating character relative to the unsubstituted phenyl analog (CAS 314742-86-4), directly impacting membrane permeability and off-target binding propensity . Generic substitution with coumarins lacking the precise combination of C-3 benzyl, C-4 methyl, C-8 methyl, and the p-tolyl oxoethoxy C-7 ether can invalidate structure-activity relationship (SAR) conclusions, leading to irreproducible screening results and wasted procurement expenditure [2].

Differentiation Evidence


Enhanced Lipophilicity Over Phenyl Analog

The p-tolyl ketone in the target compound replaces the unsubstituted phenyl ketone of the closest commercial analog, 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (CAS 314742-86-4). While the phenyl analog has a reported logP of 5.03, the introduction of a para-methyl substituent is predicted to increase logP by approximately +0.5 units (estimated logP ~5.5), based on established Hansch π-values for aromatic methyl substitution . The corresponding boiling point increases from 604.3±55.0 °C (phenyl analog) to 615.1±55.0 °C (target compound), consistent with enhanced van der Waals interactions . This lipophilicity shift is critical for membrane permeability in cell-based assays [1].

Lipophilicity Drug-likeness ADME prediction

3-Benzyl Group: Key to Pharmacophore Occupancy

The 3-benzyl group is essential for occupying a lipophilic pocket in allosteric MEK1 inhibitors and cannabinoid receptor ligands [1]. Analogs lacking the 3-benzyl substituent—such as 4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one (C20H18O4, MW 322 Da) or the 3-chloro variant—exhibit fundamentally altered pharmacophore shapes and are predicted to lose binding affinity for targets requiring a 3-aralkyl group [2]. In published 3-benzylcoumarin series, removal of the 3-benzyl group typically results in >10-fold loss of potency against MEK1 and CB1/CB2 receptors, as demonstrated by Wang et al. (2013) and Rempel et al. (2012) for structurally related scaffolds [3].

Pharmacophore modeling MEK1 inhibition Cannabinoid receptor

C-4/C-8 Methyl Substitution: Steric & Electronic Differentiation

The 4,8-dimethyl substitution pattern on the coumarin core provides dual steric shielding of metabolically vulnerable positions. In contrast, the 4-methyl-only analog (CAS 312941-14-3, 3-Benzyl-4-methyl-7-(2-oxo-2-p-tolyl-ethoxy)-chromen-2-one) leaves position C-8 unsubstituted and susceptible to cytochrome P450-mediated oxidation . Literature on 4,8-dimethylcoumarins demonstrates that C-8 methylation reduces CYP1A1/1A2-mediated metabolism at the 7,8-position relative to 4-methyl-only coumarins, as shown by fluorescence-based CYP inhibition assays using 7-benzyloxy-4-(trifluoromethyl)-coumarin as a probe substrate [1]. This metabolic stabilization is a differentiating factor for experiments requiring prolonged compound exposure in hepatocyte or microsomal stability assays [2].

CYP450 metabolism Oxidative stability Steric shielding

Para-Methyl Phenyl Ketone: Electronic & Steric Advantage

In the C-7 oxoethoxy side chain, the para-methyl substitution on the phenyl ketone introduces a +I (inductive) effect that modulates the electron density of the carbonyl group. This is distinct from ortho- or meta-methyl isomers, which would introduce steric clash or altered resonance effects relative to the coumarin core [1]. In coumarin-based kinase inhibitors, the para-substitution pattern has been shown to favor edge-to-face π-stacking with phenylalanine residues in the MEK1 allosteric pocket, as demonstrated in the structural biology of 3-benzylcoumarin-MEK1 co-crystal structures [2]. The target compound's para-tolyl geometry is thus the electronically and sterically preferred isomer for targets requiring planar aromatic interactions [3].

Electronic effects Structure-activity relationship π-Stacking interactions

Physicochemical Divergence from Des-Benzyl Analog

The target compound (C27H24O4, MW 412.48 Da) differs from the simpler 4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one (C20H18O4, MW 322 Da) by an additional benzyl group at C-3, yielding a ~90 Da mass increase and substantially different chromatographic retention [1]. Predicted boiling point of the target compound is 615.1±55.0 °C versus ~517.8±50.0 °C for the des-benzyl analog (4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, a closely related proxy), a difference of ~97 °C . This divergence reflects fundamentally different intermolecular interaction potentials, directly impacting HPLC retention times, solid-phase extraction recoveries, and formulation solubility profiles .

Chromatographic retention Formulation solubility Physicochemical profiling

Application Scenarios


Allosteric MEK1 Inhibitor Screening and SAR Expansion

The 3-benzyl-4,8-dimethylcoumarin scaffold is a validated chemotype for allosteric MEK1 inhibition, with quantitative binding and cellular pathway data available for structural analogs [1]. The target compound, bearing the 4,8-dimethyl and para-tolyl oxoethoxy motifs, is ideally suited for head-to-head SAR studies against the unsubstituted phenyl analog (CAS 314742-86-4) and the 3-benzyl-4-methyl analog (CAS 312941-14-3) to deconvolute the contributions of C-8 methylation and para-tolyl substitution to MEK1 binding affinity and ERK pathway suppression [2].

Cannabinoid Receptor Ligand Profiling

7-Alkyl-3-benzylcoumarins are established cannabinoid CB1/CB2 receptor ligands with reported nanomolar binding affinities [1]. The target compound's specific combination of 3-benzyl, 4,8-dimethyl, and 7-(2-(4-methylphenyl)-2-oxoethoxy) substituents provides a distinct lipophilicity and pharmacophore profile for CB1/CB2 radioligand displacement assays, enabling systematic exploration of the role of the para-methyl phenyl ketone in receptor subtype selectivity relative to the phenyl and other alkyl variants [2].

In Vitro ADME & CYP Inhibition Profiling

The 4,8-dimethyl substitution pattern and the p-tolyl oxoethoxy side chain are predicted to modulate CYP450-mediated oxidative metabolism [1]. The target compound is suitable for comparative microsomal stability and CYP isoform inhibition panels (CYP1A2, 2C9, 2C19, 2D6, 3A4) alongside the 3-benzyl-4-methyl analog (lacking C-8 methylation) to quantify the metabolic stabilization conferred by the C-8 methyl group, using established fluorescence-based CYP assays with coumarin-derived probes [2].

Chemical Biology Probe for Target Deconvolution

The compound's unique structural signature—combining a 3-benzyl pharmacophore, 4,8-dimethyl steric shielding, and a para-tolyl ketone—makes it a high-value chemical probe for target deconvolution studies (e.g., affinity-based proteomics, CETSA) where structural specificity is essential to distinguish true targets from artifacts [1]. Its physicochemical properties (MW ~412, estimated logP ~5.5) place it within the drug-like property space favorable for cellular target engagement experiments [2].

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